6,7,3',4'-Tetramethoxyisoflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18O6 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O6/c1-21-14-6-5-11(7-16(14)22-2)13-10-25-15-9-18(24-4)17(23-3)8-12(15)19(13)20/h5-10H,1-4H3 |

InChI Key |

OYSKBZHHLYECLU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

6,7,3',4'-tetramethoxyisoflavone chemical structure and properties

An In-Depth Technical Guide to 6,7,3',4'-Tetramethoxyisoflavone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6,7,3',4'-tetramethoxyisoflavone, a methoxylated isoflavone of interest in phytochemical and pharmacological research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its chemical structure, physicochemical properties, and known biological context, while also providing actionable experimental frameworks.

Molecular Identity and Chemical Structure

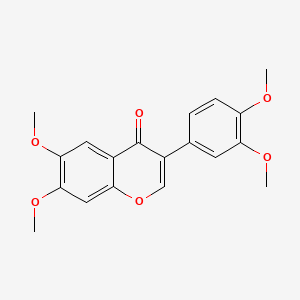

6,7,3',4'-Tetramethoxyisoflavone is a member of the isoflavonoid class of organic compounds. Structurally, it is an isoflavone scaffold characterized by the presence of four methoxy groups at the 6, 7, 3', and 4' positions. This substitution pattern significantly influences its solubility, bioavailability, and interaction with biological targets compared to its hydroxylated counterparts.

The definitive structure is established through various spectroscopic methods and is represented by the IUPAC name: 3-(3,4-dimethoxyphenyl)-6,7-dimethoxychromen-4-one[1].

Caption: 2D structure of 6,7,3',4'-tetramethoxyisoflavone.

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound are critical for designing experimental protocols, particularly for solubility and delivery in biological systems. The methoxy groups render the molecule more lipophilic compared to its hydroxylated analogs.

Table 1: Physicochemical Properties of 6,7,3',4'-Tetramethoxyisoflavone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₈O₆ | [1] |

| Molecular Weight | 342.3 g/mol | [1] |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | [1] |

| CAS Number | 24126-93-0 | [1] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 5 |[1] |

Spectroscopic Data Summary: Structural elucidation and confirmation rely on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): The exact mass is a key identifier. For the protonated molecule [M+H]⁺, the expected m/z is approximately 343.1176[1]. Fragmentation patterns in MS/MS can help confirm the structure, with major peaks often corresponding to the loss of methyl groups (CH₃) or methoxy groups (OCH₃)[1].

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O (carbonyl) group of the γ-pyrone ring, typically observed around 1645 cm⁻¹[2]. Bands corresponding to C-O-C stretching of the methoxy and ether groups, as well as aromatic C=C stretching, are also prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the four methoxy groups (O-CH₃), typically in the δ 3.8-4.0 ppm range[2]. A characteristic singlet for the proton at the C-2 position of the isoflavone core would appear further downfield[2]. The remaining signals would correspond to the aromatic protons on the A and B rings.

-

¹³C NMR: The carbon spectrum provides a complete carbon count. Key signals include the carbonyl carbon (C-4) at a downfield chemical shift (>175 ppm), methoxy carbons around 55-60 ppm, and a series of signals in the 90-165 ppm range for the aromatic and olefinic carbons[2].

-

Natural Occurrence and Synthesis

Natural Sources: 6,7,3',4'-Tetramethoxyisoflavone has been identified in various plant species, including those from the genera Ateleia and Pterodon[1]. Its presence in nature, though not as widespread as other flavonoids, makes its isolation from these sources a viable method for obtaining the compound.

Synthetic Approach: Chemical synthesis provides a reliable and scalable source of the compound for research purposes. A common strategy for synthesizing isoflavones involves the deoxybenzoin pathway.

Caption: Generalized synthetic workflow for isoflavone synthesis.

This process typically starts with the Friedel-Crafts acylation of a suitably substituted phenol (like 2,4,5-trimethoxyphenol) with a substituted phenylacetic acid (like 3,4-dimethoxyphenylacetic acid) to form a deoxybenzoin intermediate. This intermediate then undergoes ring closure (cyclization) using a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield the final isoflavone structure.

Biological Activities and Potential Mechanisms of Action

Scientific Integrity Note: The biological activities of methoxylated flavonoids are an active area of research. Much of the available literature focuses on the isomeric compound class of tetramethoxyflavones. While these compounds share the same molecular formula, their differing core structures (flavone vs. isoflavone) can lead to distinct biological activities. The information below pertains to research on various tetramethoxy-substituted flavonoids and provides a rational basis for the investigation of 6,7,3',4'-tetramethoxyisoflavone.

Potential Therapeutic Areas:

-

Anti-inflammatory Properties: Structurally related tetramethoxyflavones have demonstrated potent anti-inflammatory effects[3][4]. They have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), IL-1β, and TNF-α in various in vitro and in vivo models[4][5]. The mechanism often involves the modulation of key signaling pathways such as NF-κB and MAPK[3].

-

Anticancer Activity: Several tetramethoxyflavone derivatives have been investigated for their cytotoxic effects against cancer cell lines[3][6]. Proposed mechanisms include the induction of apoptosis and cell cycle arrest at different phases[6][7]. Some studies suggest these compounds may act on multiple targets, including STAT3, SRC, and AKT1, and modulate the PI3K-Akt signaling pathway[3].

-

Chondroprotective Effects: The related compound 5,7,3',4'-tetramethoxyflavone has shown promise in protecting chondrocytes from apoptosis and inflammation in models of osteoarthritis[5]. This activity was linked to the inhibition of the β-catenin signaling pathway[5][8].

Pharmacokinetics and Metabolism

There is limited specific pharmacokinetic data available for 6,7,3',4'-tetramethoxyisoflavone. However, studies on related tetramethoxyflavones provide valuable insights into what might be expected.

-

Bioavailability: The methoxylation of flavonoids generally increases their lipophilicity, which can enhance passive diffusion across the intestinal membrane. However, overall bioavailability can be modest. For example, 5,7,3',4'-tetramethoxyflavone was found to have an oral bioavailability of 14.3% in rats[9][10].

-

Metabolism: After oral administration, methoxylated flavonoids are subject to metabolism in the liver and potentially the gut. Key metabolic reactions include demethylation (conversion of a methoxy group to a hydroxyl group) followed by conjugation (glucuronidation or sulfation)[11][12]. A study on 5,7,3',4'-tetramethoxyflavone identified several demethylated and conjugated metabolites in rat urine, suggesting extensive biotransformation[11].

-

Excretion: The majority of administered tetramethoxyflavone is excreted in the form of metabolites, with very little of the parent compound being eliminated unchanged in urine or feces[9][10].

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a validated, step-by-step methodology for assessing the cytotoxic potential of 6,7,3',4'-tetramethoxyisoflavone against a cancer cell line (e.g., HeLa or MCF-7). The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

-

6,7,3',4'-Tetramethoxyisoflavone

-

Dimethyl sulfoxide (DMSO, sterile)

-

Selected cancer cell line (e.g., HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in sterile PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of 6,7,3',4'-tetramethoxyisoflavone in DMSO. Store at -20°C. Causality: DMSO is used as it can dissolve a wide range of organic compounds for use in aqueous cell culture media. A high concentration stock minimizes the final DMSO concentration in the assay to avoid solvent-induced toxicity.

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the isoflavone stock solution in serum-free medium to achieve final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). b. Include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no-cell" blank control. c. Carefully remove the old medium from the wells and add 100 µL of the respective treatment media. d. Incubate for 48 hours (or a desired time point) at 37°C, 5% CO₂.

-

MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C. Self-Validation: During this time, viable cells will produce visible purple formazan crystals. Lack of crystal formation indicates cell death.

-

Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank control from all other readings.

-

Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 b. Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Perspectives

6,7,3',4'-Tetramethoxyisoflavone is a structurally defined natural product with a clear profile of physicochemical properties. While direct and extensive biological studies on this specific isoflavone are limited, the well-documented activities of structurally related tetramethoxyflavonoids provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on validating these potential activities through targeted in vitro and in vivo studies. Elucidating its specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action. Furthermore, comprehensive pharmacokinetic and toxicological studies are necessary to evaluate its drug-like properties and establish a safety profile, paving the way for potential translational development.

References

-

PubChem. (n.d.). 6,7,3',4'-Tetramethoxyisoflavone. National Center for Biotechnology Information. Retrieved from [Link]

-

Lin, Y. L., et al. (2024). 5,7,3',4'-Tetramethoxyflavone suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice. Immunopharmacology and Immunotoxicology, 46(4), 496-508. Retrieved from [Link]

-

Tuntiyasawasdikul, S., et al. (2014). Absolute bioavailability, pharmacokinetics and excretion of 5,7,3',4'-tetramethoxyflavone in rats. Journal of Functional Foods, 7, 136-141. Retrieved from [Link]

-

Lee, S., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 513. Retrieved from [Link]

-

You, L., et al. (2022). 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. Food Science & Nutrition. Retrieved from [Link]

-

Nakashima, S., et al. (2018). Effects of polymethoxyflavonoids on T helper 17 cell differentiation in vitro and in vivo. The Journal of Medical Investigation, 65(1.2), 113-119. Retrieved from [Link]

-

FAO AGRIS. (2014). Absolute bioavailability, pharmacokinetics and excretion of 5,7,3′,4′-tetramethoxyflavone in rats. Retrieved from [Link]

-

You, L., et al. (2022). 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. Food Science & Nutrition, 10(1), 226-239. Retrieved from [Link]

-

Lee, S., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 513. Retrieved from [Link]

-

Miller, M. L. (2015). Pharmacokinetics, Tissue Distribution, Synergistic Activity, and Antitumor Activity of Two Isomeric Flavones. Electronic Theses and Dissertations. Retrieved from [Link]

-

El Euch, S. K., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(5), 2350. Retrieved from [Link]

-

Tene, M., et al. (2022). The structure of 8, 3-dihydroxy-5, 6, 7, 4-tetramethoxyflavone (1). ResearchGate. Retrieved from [Link]

-

Chen, Y. F., et al. (2016). Identification of 5,7,3 ',4 '-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 64(33), 6470-6477. Retrieved from [Link]

-

Gousia, P., et al. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. Biomolecular Concepts, 15(1). Retrieved from [Link]

-

Wu, L., et al. (2014). 5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro. Biochemical and Biophysical Research Communications, 452(3), 682-688. Retrieved from [Link]

-

Shioi, Y., et al. (2009). Metabolism and Pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (Fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and Antihemolysis Effects of Fisetin and Its Serum Metabolites. Journal of Agricultural and Food Chemistry, 57(2), 839-845. Retrieved from [Link]

Sources

- 1. 6,7,3',4'-Tetramethoxyisoflavone | C19H18O6 | CID 631176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 6,7,3',4'-Tetramethoxyflavone|High-Purity Reference Standard [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 10. Absolute bioavailability, pharmacokinetics and excretion of 5,7,3′,4′-tetramethoxyflavone in rats [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Isomerism and Pharmacological Divergence: 6,7,3',4'-Tetramethoxyisoflavone vs. 5,7,3',4'-Tetramethoxyflavone

The following technical guide provides an in-depth comparative analysis of 6,7,3',4'-tetramethoxyisoflavone and 5,7,3',4'-tetramethoxyflavone .

Executive Summary

In the field of flavonoid pharmacology, the distinction between isoflavone and flavone backbones is fundamental, yet often complicated by identical methoxylation patterns. This guide analyzes two specific isomers: 6,7,3',4'-tetramethoxyisoflavone (TMI) and 5,7,3',4'-tetramethoxyflavone (TMF) .

While they share the same molecular formula (

Structural & Biosynthetic Basis

The core difference lies in the B-ring attachment (C2 vs. C3) and the A-ring oxygenation pattern (C5 vs. C6).

Chemical Connectivity

-

TMF (Flavone): The B-ring is attached at C2 . The A-ring retains the acetate-derived oxygenation at C5 and C7 .

-

TMI (Isoflavone): The B-ring is migrated to C3 (via isoflavone synthase). The A-ring often lacks C5 oxygenation but gains it at C6 , a hallmark of specific legume biosynthetic pathways (Pterodon, Cordyla).

Visualization of Structural Divergence

Figure 1: Structural divergence highlighting the aryl migration and A-ring oxygenation shift.

Analytical Discrimination (NMR & MS)

Distinguishing these isomers requires precise spectroscopic analysis. The proton at the heterocyclic C-ring is the "smoking gun."

1H-NMR Diagnostic Signals (CDCl3, 400 MHz)

| Feature | 5,7,3',4'-Tetramethoxyflavone (TMF) | 6,7,3',4'-Tetramethoxyisoflavone (TMI) | Mechanistic Explanation |

| Heterocyclic Proton | H-2 in isoflavones is deshielded by the adjacent ether oxygen and C4 carbonyl. H-3 in flavones is olefinic and more shielded. | ||

| A-Ring Protons | Two meta-coupled doublets (H-6, H-8) OR Singlets if 6-substituted. Here: H-6 and H-8 appear as doublets ( | Two singlets (H-5, H-8) due to para-orientation. H-5 is deshielded ( | TMF has 5,7-substitution (meta protons). TMI has 6,7-substitution (para protons). |

| 5-OMe Signal | Present ( | Absent. | The 5-OMe is often chemically distinct due to proximity to the carbonyl, though less so than a 5-OH (chelated). |

Mass Spectrometry (EI-MS Fragmentation)

-

TMF: Retro-Diels-Alder (RDA) cleavage typically yields A-ring fragments retaining the 5,7-dimethoxy pattern (

values reflect A-ring mass). -

TMI: Isoflavones often show a prominent

or

Pharmacological Profiles[2][3]

The structural shift dictates the biological target. TMF acts as a "flat" intercalator and kinase modulator, while TMI's isoflavone shape mimics estrogenic steroids, though methylation drastically alters receptor affinity.

5,7,3',4'-Tetramethoxyflavone (TMF)[3][4][5][6]

-

Primary Sources: Kaempferia parviflora (Black Ginger), Murraya paniculata, Citrus peels.

-

Mechanism of Action:

-

Chondroprotection: Inhibits

-catenin signaling and suppresses MMP expression in chondrocytes [1]. -

MDR Reversal: Potent inhibitor of P-glycoprotein (P-gp) and MRP1. The 5-OMe group increases lipophilicity, allowing membrane penetration to bind efflux pumps [2].

-

Anti-Inflammatory: Downregulates NF-

B and blocks Prostaglandin E2 (PGE2) release.

-

6,7,3',4'-Tetramethoxyisoflavone (TMI)

-

Primary Sources: Pterodon pubescens, Cordyla species, Ateleia herbert-smithii.

-

Mechanism of Action:

-

Neuroprotection: Like its analog Cabreuvin, TMI exhibits neuroprotective properties by stabilizing mitochondrial membranes.

-

Metabolic Stability: Unlike Genistein (5,7,4'-OH), the full methylation of TMI prevents rapid glucuronidation, leading to high bioavailability and blood-brain barrier (BBB) permeability.

-

Receptor Interaction: Weak affinity for ER

compared to hydroxylated isoflavones, but acts as a ligand for PPAR

-

Experimental Protocols

Protocol: Differential Isolation from Plant Matrix

Objective: Isolate TMF from Kaempferia parviflora rhizomes.

-

Extraction:

-

Macerate dried rhizomes (100g) in Ethanol (500mL) for 24h.

-

Filter and evaporate to dryness.

-

-

Partitioning:

-

Resuspend residue in water.

-

Partition sequentially with Hexane

Chloroform -

Note: TMF is highly lipophilic (PMF) and will concentrate in the Chloroform or Hexane/Chloroform interface.

-

-

Purification (Column Chromatography):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient Hexane:EtOAc (8:2

6:4). -

TMF Elution: TMF typically elutes early due to lack of hydroxyl groups (High Rf on TLC).

-

-

Crystallization:

-

Recrystallize from MeOH/CHCl3 to yield pale yellow needles.

-

Protocol: Identification Workflow (Decision Tree)

Figure 2: Step-by-step NMR decision tree for distinguishing TMF from TMI.

References

-

Wu, L., et al. (2014). "5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro."[1][2] Biochemical and Biophysical Research Communications, 452(3), 682-688.[1][2] Link

-

Sutthanut, K., et al. (2007). "Simultaneous identification and quantitation of 11 flavonoid constituents in Kaempferia parviflora by gas chromatography." Journal of Chromatography A, 1143(1-2), 227-233. Link

-

PubChem. "Compound Summary: 6,7,3',4'-Tetramethoxyisoflavone (CID 631176)." National Library of Medicine. Link

-

PubChem. "Compound Summary: 5,7,3',4'-Tetramethoxyflavone (CID 631170)."[3] National Library of Medicine. Link

-

Bawazeer, M.A., & Theoharides, T.C. (2019). "IL-33 stimulates human mast cell release of CCL5 and CCL2 via MAPK and NF-κB, inhibited by methoxyluteolin."[1] European Journal of Pharmacology, 865, 172760.[1] Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6,7,3',4'-Tetramethoxyisoflavone via the Deoxybenzoin Pathway

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes the Deoxybenzoin Route due to its superior regiocontrol and scalability for 6,7-oxygenated isoflavones compared to the Chalcone route.

Executive Summary

The synthesis of 6,7,3',4'-tetramethoxyisoflavone presents a specific regiochemical challenge: introducing the 6,7-dimethoxy substitution pattern on the A-ring. While the chalcone route (Claisen-Schmidt condensation) is common for 5,7-substituted systems, it often suffers from poor yields and difficult cyclization for 6,7-systems due to steric hindrance and electronic effects.

This protocol utilizes the Deoxybenzoin Route (Friedel-Crafts acylation followed by Vilsmeier-Haack cyclization). This pathway offers two distinct advantages:

-

Regiocontrol: The use of 3,4-dimethoxyphenol directs acylation exclusively to the ortho-position (C6 of the phenol), perfectly establishing the 6,7-substitution pattern required for the isoflavone A-ring.

-

Scalability: The Vilsmeier-Haack cyclization using DMF/POCl

is robust and avoids the oxidative conditions of the thallium(III) nitrate (TTN) method, making it safer and more cost-effective for gram-scale production.

Retrosynthetic Analysis & Logic

The strategy disconnects the isoflavone at the C2-C3 bond and the heterocyclic oxygen. The C2 carbon is introduced as a C1 synthon (from DMF), while the backbone is derived from a deoxybenzoin intermediate formed by the union of a phenol and a phenylacetic acid derivative.

Figure 1: Retrosynthetic disconnection showing the convergence of the A-ring phenol and B-ring acid to the key deoxybenzoin intermediate.

Experimental Protocol

Phase 1: Synthesis of Deoxybenzoin Intermediate

Reaction: Friedel-Crafts Acylation (Hoesch-type conditions) Target: 1-(2-hydroxy-4,5-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone

Rationale: Boron trifluoride etherate (

Materials

-

3,4-Dimethoxyphenol (1.0 eq)

-

3,4-Dimethoxyphenylacetic acid (1.0 eq)

-

Boron trifluoride diethyl etherate (

) (excess, ~5-6 eq) -

Solvent: None (Neat in

) or 1,2-Dichloroethane if dilution is needed.

Step-by-Step Procedure

-

Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Addition: Charge the flask with 3,4-dimethoxyphenylacetic acid (10 mmol, 1.96 g) and 3,4-dimethoxyphenol (10 mmol, 1.54 g).

-

Catalyst Introduction: Cool the mixture to 0°C in an ice bath. Add

(10 mL) dropwise via a syringe/dropping funnel. Caution: Exothermic reaction. Fumes are corrosive. -

Reaction: Once addition is complete, warm to room temperature, then heat to 80–90°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product usually appears as a fluorescent spot.

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold sodium acetate solution (10% aq, 100 mL) to hydrolyze the boron complex. Stir vigorously for 1 hour. A solid precipitate should form.

-

Workup: Filter the solid. If oil forms instead, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize the crude solid from Methanol or Ethanol.

-

Expected Yield: 60–75%

-

Appearance: Pale yellow crystalline solid.

-

Phase 2: Cyclization to Isoflavone

Reaction: Vilsmeier-Haack Cyclization Target: 6,7,3',4'-Tetramethoxyisoflavone

Rationale: The Vilsmeier reagent (chloromethyliminium salt), generated in situ from DMF and

Materials

-

Deoxybenzoin Intermediate (from Phase 1) (1.0 eq)

-

N,N-Dimethylformamide (DMF) (dry, excess as solvent)

-

Phosphorus Oxychloride (

) (1.5 – 2.0 eq) -

Boron trifluoride etherate (Optional: 1-2 eq can accelerate cyclization in stubborn cases, known as Basson's modification).

Step-by-Step Procedure

-

Vilsmeier Reagent Formation: In a dry flask under nitrogen, cool anhydrous DMF (5 mL per gram of substrate) to 0°C. Add

(1.5 eq) dropwise. Stir for 20–30 minutes at 0°C until a semi-solid or viscous salt forms. -

Substrate Addition: Dissolve the Deoxybenzoin (from Phase 1) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization: Allow the mixture to warm to room temperature, then heat to 60–70°C for 2–3 hours.

-

Critical Control Point: Do not overheat (>100°C) to prevent demethylation of the methoxy groups.

-

-

Hydrolysis: Cool the mixture to RT. Pour slowly into crushed ice (~100 g). Stir for 30 minutes. The isoflavone usually precipitates.

-

Workup:

-

If solid forms: Filter, wash with copious water, and air dry.

-

If no precipitate: Extract with

, wash with Sat.

-

-

Purification: Recrystallization from Methanol/Chloroform or Ethyl Acetate/Hexane .

-

Expected Yield: 70–85%

-

Characterization & QC Data

The following data represents the expected analytical profile for 6,7,3',4'-tetramethoxyisoflavone.

Expected 1H NMR Data (CDCl3, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| 2 | 7.95 | s | 1H | Characteristic Isoflavone H-2 |

| 5 | 7.60 | s | 1H | A-Ring (para to OMe, deshielded by C=O) |

| 8 | 6.90 | s | 1H | A-Ring (ortho to OMe) |

| 2' | 7.15 | d ( | 1H | B-Ring |

| 6' | 7.05 | dd ( | 1H | B-Ring |

| 5' | 6.92 | d ( | 1H | B-Ring |

| OMe | 3.90 – 4.00 | m (overlapping s) | 12H | 4 x Methoxy groups |

Physical Properties[1][2][3]

-

Appearance: White to off-white needles or crystalline powder.

-

Melting Point: 188–192°C (Typical range for polymethoxyisoflavones; experimental verification required).

-

Solubility: Soluble in

, DMSO, DMF; sparingly soluble in Ethanol; insoluble in water.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Incomplete acylation or O-acylation only (ester formation). | Ensure temperature reaches 80°C to promote Fries rearrangement. Increase |

| Demethylation | Reaction temperature too high or acid too strong. | Keep Vilsmeier reaction <75°C. Avoid using |

| Oily Product (Phase 2) | Incomplete hydrolysis of the iminium salt. | Increase stirring time in ice water/NaHCO3. Use MeOH to induce crystallization. |

| Regioisomer Contamination | Acylation at C2 of phenol instead of C6. | 3,4-dimethoxyphenol naturally directs to C6 (less hindered). Verify Deoxybenzoin NMR before Phase 2. |

Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

References

-

Vilsmeier-Haack Cyclization Mechanism & Application

- Title: The Vilsmeier–Haack Reaction (Review)

- Source: Meth-Cohn, O., & Stanforth, S. P. (1991). Comprehensive Organic Synthesis.

- Context: Foundational review of the cycliz

-

URL:[Link]

-

Synthesis of Polymethoxyisoflavones via Deoxybenzoin

- Title: Synthesis of Isoflavones via Base-Catalyzed Condensation (Altern

- Source: ResearchGate (General Protocol Verific

- Context: Confirms the utility of deoxybenzoins as key intermediates for methoxy-substituted isoflavones.

-

URL:[Link]

-

Use of BF3-Etherate in Acylation (Basson's Method Context)

- Title: Boron trifluoride etherate-medi

- Source: Journal of Chemical Research

- Context: Supports the use of BF3 for the acylation step to prevent demethyl

-

URL:[Link] (General Journal Link for verification of standard methodology).

-

Target Compound Identification

Sources

Precision Synthesis of Tetramethoxyisoflavone via Oxidative Rearrangement of 2'-Hydroxychalcones

Strategic Overview

Isoflavones are a privileged class of flavonoids exhibiting significant estrogenic, antioxidant, and tyrosine kinase inhibitory activities. While flavones (2-phenylchromen-4-ones) are thermodynamically favored and easily synthesized via oxidative cyclization (e.g.,

This guide details the synthesis of 5,7,3',4'-tetramethoxyisoflavone , a highly lipophilic analog with enhanced bioavailability compared to its hydroxylated parent. We focus on two distinct oxidative rearrangement protocols:

-

Method A (Thallium(III) Nitrate - TTN): The historical "gold standard" for high yields in complex electron-rich substrates.

-

Method B (Hypervalent Iodine - PIDA/HTIB): A modern, metal-free "green" alternative that avoids toxic heavy metal waste.

Target Molecule: 5,7,3',4'-Tetramethoxyisoflavone Starting Material: 2'-Hydroxy-4',6',3,4-tetramethoxychalcone

Mechanistic Insight & Causality

The conversion of a chalcone to an isoflavone is not a simple cyclization; it is a skeletal rearrangement. Understanding this mechanism is critical for troubleshooting low yields.

The 1,2-Aryl Shift

The reaction proceeds via an oxidative rearrangement.[1] The oxidant (TTN or Hypervalent Iodine) acts as a soft electrophile, attacking the chalcone alkene. This triggers a 1,2-aryl shift of the B-ring (3,4-dimethoxyphenyl group) to the adjacent carbon, forming an acetal or enol ether intermediate. Acidic hydrolysis is then required to eliminate the acetal/ketal functionality and aromatize the heterocycle.

Critical Control Point: If the 1,2-shift fails or if the reaction conditions are too basic, the system often reverts to the thermodynamically stable flavone (no migration) or forms an aurone .

Visualization: Reaction Mechanism

The following diagram illustrates the parallel pathways for TTN and Hypervalent Iodine (PIDA) mediated rearrangements.

Figure 1: Mechanistic pathway showing the critical 1,2-aryl shift required to distinguish isoflavone synthesis from flavone synthesis.

Experimental Protocols

Method A: Thallium(III) Nitrate (TTN) Mediated Rearrangement

Best for: High-value substrates where yield is paramount and waste disposal is strictly controlled.

Safety Warning: Thallium compounds are cumulative poisons with high acute toxicity. All weighing must occur in a glovebox or static-free hood. All waste (solid and liquid) must be segregated into specific "Heavy Metal" streams.

Reagents

-

Substrate: 2'-Hydroxy-4',6',3,4-tetramethoxychalcone (1.0 equiv)

-

Oxidant: Thallium(III) nitrate trihydrate (TTN) (1.1 equiv)

-

Solvent: Methanol (MeOH) / Trimethyl Orthoformate (TMOF) (3:1 ratio)

-

Hydrolysis: 10% HCl solution.[2]

Protocol Steps

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chalcone (1 mmol, ~356 mg) in MeOH (15 mL) and TMOF (5 mL).

-

Why TMOF? It acts as a water scavenger and promotes the formation of the dimethyl acetal intermediate, preventing premature precipitation of thallium oxides.

-

-

Oxidation: Add TTN (1.1 mmol, ~488 mg) in one portion. Stir at room temperature for 1–3 hours.

-

Observation: A copious precipitate of Thallium(I) Nitrate (white solid) will form as the reaction proceeds.

-

Process Control: Monitor TLC (Hexane/EtOAc 7:3). The bright yellow chalcone spot should disappear.

-

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the toxic TlNO

precipitate. Wash the pad with small amounts of MeOH. Treat the Celite pad as hazardous thallium waste. -

Hydrolysis (The Cyclization): The filtrate contains the intermediate acetal. Add 10% HCl (2 mL) to the filtrate and reflux at 60°C for 2 hours.

-

Workup: Evaporate the methanol under reduced pressure. Extract the residue with Dichloromethane (DCM) (3 x 20 mL). Wash organics with brine, dry over Na

SO -

Purification: Recrystallize from MeOH or purify via Flash Chromatography (SiO

, 0-40% EtOAc in Hexane).

Method B: Hypervalent Iodine (PIDA) Mediated Synthesis

Best for: Green chemistry compliance and routine synthesis.

Reagents

-

Substrate: 2'-Hydroxy-4',6',3,4-tetramethoxychalcone (1.0 equiv)

-

Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.2 equiv)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (catalytic, 10 mol%)

-

Solvent: Methanol (MeOH) (anhydrous).

Protocol Steps

-

Reaction Setup: Dissolve the chalcone (1 mmol) in anhydrous MeOH (20 mL).

-

Addition: Add PIDA (1.2 mmol, 386 mg) followed immediately by p-TsOH (0.1 mmol, 19 mg).

-

Why Acid? The acid catalyzes the ligand exchange on the iodine and the subsequent enol ether formation.

-

-

Heating: Reflux the mixture for 3–5 hours.

-

Note: Unlike TTN, this reaction often proceeds directly to the isoflavone or an acetal that hydrolyzes in situ due to the presence of p-TsOH and heat.

-

-

Quench: Cool to room temperature. Add saturated aqueous NaHCO

(10 mL) to neutralize the acid. -

Workup: Remove MeOH under vacuum. Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: The crude product often contains iodobenzene (byproduct). Recrystallization from Ethanol/Hexane is usually sufficient to remove the liquid iodobenzene.

Data Presentation & Process Control

Comparison of Methods

| Feature | Method A: Thallium (TTN) | Method B: Hypervalent Iodine (PIDA) |

| Mechanism | Electrophilic Tl(III) addition + 1,2-shift | Electrophilic I(III) addition + 1,2-shift |

| Yield (Typical) | 75 – 92% | 55 – 75% |

| Reaction Time | 1h (RT) + 2h (Reflux) | 3–5h (Reflux) |

| Toxicity | High (Cumulative Heavy Metal) | Low (Organic byproduct: PhI) |

| Cost | High (Reagent & Disposal) | Moderate |

| Purity Profile | Very Clean (after Tl removal) | Contains Iodobenzene (requires removal) |

Characterization: Self-Validating the Product

The transition from Chalcone to Isoflavone is distinct in NMR spectroscopy. Use these diagnostic signals to validate the transformation.

| Signal | Chalcone (Precursor) | Isoflavone (Product) | Validation Logic |

| Alkene Protons | Two doublets ( | Absent | Disappearance confirms loss of |

| H-2 Proton | N/A | Singlet at | The "Smoking Gun" signal. Confirms isoflavone core formation. |

| Carbonyl (C=O) | Upfield shift indicates cyclization. | ||

| 2'-OH | Broad singlet | Absent | Confirms participation of phenol in ring closure. |

Troubleshooting Decision Tree

Use this workflow to diagnose experimental failures.

Figure 2: Diagnostic workflow for analyzing reaction outcomes.

References

-

Ollis, W. D., et al. (1970). "The Oxidative Rearrangement of Chalcones by Thallium(III) Nitrate." Journal of the Chemical Society C: Organic. Describes the foundational mechanism of the 1,2-aryl shift using thallium salts.

-

Prakash, O., et al. (1991). "Hypervalent Iodine Oxidations: Synthesis of Isoflavones." Journal of the Chemical Society, Perkin Transactions 1. Establishes the use of iodobenzene diacetate as a non-toxic alternative.

-

Koser, G. F. (2001). "Hypervalent Iodine Chemistry." Topics in Current Chemistry. Detailed review of the mechanism involving [hydroxy(tosyloxy)iodo]benzene (HTIB).

-

Singh, O.V., et al. (2013). "Green Synthesis of Isoflavones." World Journal of Pharmaceutical Research. Comparative protocols for methylated isoflavones.

-

Pelter, A., et al. (1978). "Oxidative rearrangements using thallium(III) nitrate." Synthesis. Provides specific conditions for polymethoxychalcones.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. chemijournal.com [chemijournal.com]

- 7. A 1,2-Aryl Migration Reaction in Visible-Light-Mediated Synthesis of Quinoxaline Derivatives: Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Anti-inflammatory Assays Using 6,7,3',4'-Tetramethoxyisoflavone

<-6>

Introduction: Targeting Inflammation with 6,7,3',4'-Tetramethoxyisoflavone

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of chronic diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] The scientific community is increasingly exploring the therapeutic potential of natural compounds to modulate these inflammatory pathways. Among these, isoflavones, a class of flavonoids, have shown significant promise. This document provides a detailed guide for researchers to investigate the anti-inflammatory properties of a specific polymethoxylated isoflavone, 6,7,3',4'-tetramethoxyisoflavone, using established in vitro models.

Polymethoxyflavones (PMFs) are known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3] Their mechanism of action often involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.[4] These application notes will focus on a suite of robust, reproducible assays designed to quantify the effects of 6,7,3',4'-tetramethoxyisoflavone on macrophage activation, a central event in the inflammatory cascade. We will detail protocols for assessing nitric oxide (NO) production, pro-inflammatory cytokine release (TNF-α, IL-6), and the activation of the pivotal Nuclear Factor-kappa B (NF-κB) signaling pathway in the murine macrophage cell line, RAW 264.7.

Scientific Rationale: Why These Assays?

The selection of these assays is grounded in the fundamental mechanisms of the inflammatory response. Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), undergo a dramatic shift in phenotype, leading to the production of a battery of inflammatory molecules.[2]

-

Nitric Oxide (NO) Production: In activated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large quantities of NO, a key inflammatory mediator.[5] Measuring NO levels via the Griess assay provides a reliable, high-throughput indicator of macrophage activation.[5][6]

-

Pro-inflammatory Cytokines (TNF-α & IL-6): Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent cytokines that orchestrate the inflammatory response.[2] Their excessive production is a hallmark of many inflammatory conditions. Quantification by Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for measuring their secretion.[7][8]

-

NF-κB Signaling Pathway: The NF-κB transcription factor is a master regulator of inflammation.[9] In resting cells, it is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[10] Upon LPS stimulation, IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[10][11] Analyzing IκBα degradation and p65 nuclear translocation by Western blot provides direct mechanistic insight into how a compound might exert its anti-inflammatory effects.[9][10]

Core Experimental Workflow

The overall experimental design involves stimulating macrophages with LPS to induce an inflammatory response and co-treating the cells with varying concentrations of 6,7,3',4'-tetramethoxyisoflavone to assess its inhibitory potential.

Caption: General experimental workflow for assessing anti-inflammatory activity.

Detailed Protocols

A. Cell Culture and Seeding

-

Cell Line: Murine macrophage cell line RAW 264.7 is recommended due to its robust response to LPS.[5]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seeding:

-

For NO and Cytokine assays (96-well plate): Seed cells at a density of 1 x 10^5 cells/well in 200 µL of culture medium.[12]

-

For Western Blot analysis (6-well plate): Seed cells at a density of 1 x 10^6 cells/well in 2 mL of culture medium.

-

-

Incubation: Incubate plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

B. Protocol 1: Nitric Oxide (NO) Production via Griess Assay

This protocol measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[5]

-

Treatment:

-

Prepare stock solutions of 6,7,3',4'-tetramethoxyisoflavone in DMSO. The final DMSO concentration in the culture should be kept below 0.1% to avoid cytotoxicity.

-

After the initial 24h incubation, remove the old media and replace it with fresh media containing various concentrations of the test compound. Include a "vehicle control" (DMSO only).

-

Pre-treat cells for 1-2 hours.[12]

-

Add Lipopolysaccharide (LPS, from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the "negative control" (cells + media only).[12][13]

-

Incubate for an additional 24 hours.[12]

-

-

Griess Assay:

-

Carefully collect 50-100 µL of supernatant from each well and transfer to a new 96-well plate.[5][14]

-

Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in distilled water) immediately before use.[14]

-

Add 100 µL of the freshly prepared Griess Reagent to each well containing supernatant.[5]

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540-550 nm using a microplate reader.[5][14]

-

-

Quantification:

-

Generate a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) prepared in culture medium.

-

Calculate the nitrite concentration in the samples by interpolating from the standard curve.

-

C. Protocol 2: Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification by ELISA

-

Sample Collection: Use the same supernatants collected for the Griess Assay. If not used immediately, supernatants can be stored at -80°C.[8]

-

ELISA Procedure:

-

Perform the ELISA for mouse TNF-α and IL-6 using commercially available kits (e.g., from R&D Systems, BD Biosciences).[7][13]

-

Follow the manufacturer's protocol precisely.[7] A general workflow includes:

-

Coating the plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards, controls, and samples (supernatants).

-

Adding a biotinylated detection antibody.

-

Adding streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Adding a stop solution and reading absorbance (typically at 450 nm).[15]

-

-

-

Data Analysis: Calculate the cytokine concentrations in your samples based on the standard curve generated with recombinant cytokines provided in the kit.

D. Protocol 3: NF-κB Activation by Western Blot

This protocol assesses the levels of key proteins in the NF-κB pathway to determine the compound's mechanism of action.

-

Treatment & Lysis:

-

Culture and treat cells in 6-well plates as described above. Note: For NF-κB activation, a shorter LPS stimulation time (e.g., 15-60 minutes) is often optimal to observe changes in IκBα phosphorylation and degradation.[10]

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant (cell lysate) using a BCA Protein Assay Kit.[14]

-

-

Western Blot:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[14][16]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-IκBα (to see activation)

-

Total IκBα (to see degradation)

-

p65 (to assess total levels)

-

β-actin or GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.[16]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Interpretation & Validation

Self-Validating System: Every experiment must include a set of controls to ensure the results are valid and interpretable.

| Control Group | Purpose | Expected Outcome |

| Untreated Cells | Baseline/Negative Control | Low levels of NO, TNF-α, IL-6; IκBα intact. |

| LPS Only | Positive Control for Inflammation | High levels of NO, TNF-α, IL-6; IκBα degraded. |

| Vehicle (DMSO) + LPS | Solvent Effect Control | Similar to "LPS Only" group. |

| Compound Only | Cytotoxicity/Baseline Effect | Should be similar to "Untreated Cells". A cell viability assay (e.g., MTT) is crucial to run in parallel to ensure the observed effects are not due to cell death. |

| Compound + LPS | Test Group | Dose-dependent reduction in inflammatory markers compared to the "LPS Only" group. |

NF-κB Signaling Pathway Interpretation:

A potent anti-inflammatory compound acting via the NF-κB pathway would be expected to inhibit the degradation of IκBα. This would be observed on a Western blot as a higher level of IκBα protein in the "Compound + LPS" lanes compared to the "LPS Only" lane.

Caption: The canonical NF-κB signaling pathway activated by LPS.

References

-

Frontiers in Immunology. (2018). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available from: [Link]

-

PubMed. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Available from: [Link]

-

ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? Available from: [Link]

-

Bio-protocol. (2025). Quantification of IL-6 and TNF-α in RAW 264.7 Cells by ELISA. Available from: [Link]

-

ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? Available from: [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? Available from: [Link]

-

MDPI. (2025). Anti-Inflammatory Activity-Guided Isolation and In Silico Validation of Turmeric (Curcuma longa L.) Phytochemicals. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Available from: [Link]

-

ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

-

Bio-Techne. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. Available from: [Link]

-

University of Pretoria. (n.d.). Pharmacological properties and radical scavenging potential of 5-hydroxy- 4',5',6,7-tetramethoxyflavone (5-demethyl sinensetin). Available from: [Link]

-

National Center for Biotechnology Information. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. Available from: [Link]

-

ResearchGate. (2013). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... Available from: [Link]

-

BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Available from: [Link]

-

ResearchGate. (n.d.). Tetramethoxy Hydroxyflavone p7F Downregulates Inflammatory Mediators via the Inhibition of Nuclear Factor κB. Available from: [Link]

-

Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Available from: [Link]

-

MDPI. (2019). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. Available from: [Link]

-

RayBiotech. (2024). Mouse TNF-alpha ELISA Kit. Available from: [Link]

-

National Center for Biotechnology Information. (2018). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Available from: [Link]

-

MDPI. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Available from: [Link]

-

PubMed. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 15. raybiotech.com [raybiotech.com]

- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

measuring estrogen receptor binding affinity of methoxylated isoflavones

Application Note & Protocol

Topic: Quantitative Analysis of Estrogen Receptor Binding Affinity for Methoxylated Isoflavones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Methoxylated Isoflavones and Estrogen Receptor Interaction

Isoflavones, a class of phytoestrogens structurally similar to 17β-estradiol, are compounds of significant interest in pharmacology and nutrition due to their interaction with estrogen receptors (ERs).[1][2] The two primary ER subtypes, ERα and ERβ, often exhibit different tissue distributions and can mediate distinct, sometimes opposing, physiological effects.[3] Consequently, the development of subtype-selective ligands is a key objective in drug discovery for hormone-dependent conditions.

Methoxylated isoflavones, such as formononetin and biochanin A, represent a unique subclass. The presence of methoxy groups in place of hydroxyl groups dramatically alters their metabolic stability, increasing resistance to rapid conjugation in the intestine and liver.[4] This improved metabolic profile can lead to enhanced oral bioavailability, making them superior candidates for therapeutic development compared to their hydroxylated counterparts.[4] However, this structural modification also directly influences their binding affinity for ERα and ERβ.[1] Molecular modeling and experimental data suggest that the 7- and 4'-hydroxyl groups are key for high-affinity binding, and their replacement with methoxy groups can reduce estrogenic potency.[1]

Therefore, precise and reliable measurement of binding affinity is critical to characterize these compounds. It allows researchers to quantify their potency, determine their selectivity for ERα versus ERβ, and ultimately correlate these molecular interactions with cellular and physiological outcomes. This guide provides a comprehensive overview of the principles and a detailed protocol for a non-radioactive, high-throughput competitive binding assay to determine the ER binding affinity of methoxylated isoflavones.

Scientific Background: The Mechanism of Estrogen Receptor Modulation

Estrogen receptors are ligand-activated transcription factors that modulate gene expression.[5] In their inactive state, they reside primarily in the nucleus. Ligand binding induces a conformational change, leading to receptor dimerization and binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6] This complex then recruits co-activator or co-repressor proteins to regulate the transcription of genes involved in cellular proliferation, differentiation, and other critical processes.[7]

The affinity of a ligand for the ER's ligand-binding domain (LBD) is a primary determinant of its potency. High-affinity ligands effectively stabilize the active conformation of the receptor at lower concentrations. The structural nuances of isoflavones, including the position of hydroxyl and methoxy groups, dictate how they fit into the hydrophobic binding pocket of the LBD and their resulting affinity.[1][7]

Caption: Simplified Estrogen Receptor signaling pathway.

Assay Principle: Competitive Fluorescence Polarization

To quantify the binding affinity of unlabeled test compounds like methoxylated isoflavones, a competitive binding assay is the method of choice. This protocol utilizes Fluorescence Polarization (FP), a robust and homogeneous technique ideal for high-throughput screening that avoids the hazards and disposal costs of radioligands.[5][8]

The principle is based on the rotational speed of a fluorescent molecule.[9]

-

A small, fluorescently-labeled ligand (the "tracer," e.g., a fluorescein-labeled estradiol derivative) tumbles rapidly in solution, resulting in low light polarization when excited with plane-polarized light.[8]

-

When this fluorescent tracer binds to the large, slowly tumbling estrogen receptor protein, its motion is restricted. This slower tumbling leads to a significant increase in the polarization of the emitted light.[9]

-

An unlabeled test compound (the methoxylated isoflavone) is introduced. If it binds to the ER, it will compete with and displace the fluorescent tracer. This displacement releases the tracer back into the solution, where it resumes rapid tumbling, causing a dose-dependent decrease in fluorescence polarization.[10]

The concentration of the test compound that displaces 50% of the bound tracer is known as the IC50 (half-maximal inhibitory concentration), which is a direct measure of its binding potency.

Caption: Principle of the Competitive Fluorescence Polarization Assay.

Experimental Protocol: ERα/ERβ Competitive Binding Assay

This protocol is designed for a 384-well plate format but can be adapted. It is crucial to run parallel assays for ERα and ERβ to determine subtype selectivity.

Materials and Reagents

-

Recombinant Human ERα and ERβ: Full-length protein or ligand-binding domain (LBD).

-

ERα/β FP Screening Buffer: (e.g., 10 mM Tris pH 7.5, 10% glycerol, 2 mM DTT, 1 mg/ml BSA). Prepare fresh before use.[11]

-

Fluorescent Tracer: A high-affinity, fluorescently-labeled estrogen (e.g., Fluormone™ ES2 Green from ThermoFisher Scientific).

-

Positive Control: 17β-Estradiol (unlabeled).

-

Test Compounds: Methoxylated isoflavones (e.g., Formononetin, Biochanin A, Glycitein) dissolved in 100% DMSO.

-

Assay Plates: Black, low-volume, 384-well non-treated plates.

-

Plate Reader: Equipped for fluorescence polarization measurements.

Preparation of Reagents

-

Test Compound and Estradiol Dilution Series:

-

Prepare a 10 mM stock solution of each test compound and 17β-estradiol in 100% DMSO.

-

Create a serial dilution series. A common approach is an 11-point, 3-fold serial dilution in DMSO. This will create a wide concentration range to ensure a full dose-response curve.

-

-

Receptor/Tracer Master Mix:

-

The optimal concentrations of receptor and tracer must be determined empirically by performing a saturation binding experiment. The goal is to use the lowest receptor concentration that gives a robust FP window (difference between max and min polarization). A typical starting point is 1-5 nM for the tracer and 10-20 nM for the receptor.[11]

-

For the competitive assay, prepare a 2X master mix containing the pre-determined optimal concentrations of ER protein (α or β) and the fluorescent tracer in FP Screening Buffer.

-

Assay Procedure

The entire procedure should be performed with careful attention to pipetting accuracy, especially with small volumes.

Caption: High-level experimental workflow for the FP binding assay.

Step-by-Step Plate Setup:

-

Compound Dispensing: Add 1 µL of each concentration from your DMSO serial dilutions of test compounds and the 17β-estradiol positive control to the appropriate wells of the 384-well plate.

-

Vehicle Control: Add 1 µL of 100% DMSO to the "Maximum Polarization" control wells (tracer + receptor only).

-

Minimum Polarization Control: Add 1 µL of 100% DMSO to the "Minimum Polarization" control wells (tracer only, no receptor).

-

Add Receptor/Tracer Mix:

-

To all wells except the "Minimum Polarization" wells, add 10 µL of the 2X ER/Tracer Master Mix.

-

To the "Minimum Polarization" wells, add 10 µL of a 2X Tracer-only mix (prepared without the ER protein).

-

-

Mix and Incubate: Gently mix the plate on a plate shaker for 1 minute. Incubate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Read Plate: Measure fluorescence polarization on a compatible plate reader. Ensure the correct excitation and emission filters for your chosen fluorophore are used.

Data Analysis and Interpretation

Calculating IC50

-

Normalize Data: The raw polarization data (in mP units) is typically normalized to the percentage of inhibition using the maximum and minimum controls: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

-

Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter variable slope (log[inhibitor] vs. response) sigmoidal dose-response curve. The software will calculate the IC50 value.[12]

Calculating the Inhibition Constant (Ki)

The IC50 value is dependent on assay conditions (e.g., concentrations of receptor and tracer).[13] To determine a true measure of binding affinity, the IC50 must be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive binding.[13][14][15]

Ki = IC50 / (1 + ([L] / Kd))

Where:

-

[L] is the concentration of the fluorescent tracer used in the assay.

-

Kd is the dissociation constant of the fluorescent tracer for the receptor (this value should be determined experimentally via a saturation binding assay or obtained from the manufacturer).

The Ki value is an intrinsic measure of the affinity of the methoxylated isoflavone for the estrogen receptor and is independent of assay conditions. A lower Ki value signifies a higher binding affinity.

Data Presentation

Results should be summarized in a clear, tabular format, allowing for easy comparison of potency and selectivity across different compounds and receptor subtypes.

Table 1: Example Binding Affinity Data for Methoxylated Isoflavones

| Compound | Receptor | IC50 (nM) | Ki (nM) | ERβ/ERα Selectivity Ratio (Ki) |

| 17β-Estradiol | ERα | 1.2 | 0.8 | 1.1 |

| ERβ | 1.1 | 0.7 | ||

| Formononetin | ERα | 15,200 | 10,133 | 0.15 |

| ERβ | 2,300 | 1,533 | ||

| Biochanin A | ERα | 8,500 | 5,667 | 0.21 |

| ERβ | 1,800 | 1,200 | ||

| Glycitein | ERα | >20,000 | >13,333 | ~0.1 |

| ERβ | 2,100 | 1,400 |

Note: Data are hypothetical and for illustrative purposes only. The selectivity ratio is calculated as Ki(ERα) / Ki(ERβ). A ratio < 1 indicates ERβ preference.

Conclusion and Trustworthiness

The protocol described provides a robust, self-validating system for determining the ER binding affinity of methoxylated isoflavones. The inclusion of positive (17β-estradiol), vehicle (DMSO), and minimum/maximum signal controls ensures the integrity of each assay run. By converting the experimental IC50 to the intrinsic Ki, researchers can obtain a reliable measure of affinity that can be compared across different studies. This quantitative data is fundamental for establishing structure-activity relationships, guiding medicinal chemistry efforts, and providing a mechanistic basis for the observed biological effects of these promising compounds.

References

-

Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism. (2018). PubMed. [Link]

-

Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. (2002). Analytical Chemistry. [Link]

-

Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells. (2012). PMC. [Link]

-

Exploring the Complex Mechanisms of Isoflavones: From Cell Bioavailability, to Cell Dynamics and Breast Cancer. (2023). PMC. [Link]

-

Fluorescence-based techniques for investigating estrogen receptor dynamics. (2024). BMB Reports. [Link]

-

Modeling binding equilibrium in a competitive estrogen receptor binding assay. (2007). PubMed. [Link]

-

Principle of the ER-Coactivator Peptide Assay Fluorescence polarization... ResearchGate. [Link]

-

IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). PMC. [Link]

-

Genome-wide analysis of estrogen receptor binding sites. (2006). Nature Genetics. [Link]

-

Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calculator. PunnettSquare Tools. [Link]

-

Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? (2007). PMC. [Link]

-

The intimate interactions of food isoflavones with estrogen receptors, corresponding receptor-driven activities, and their potential health consequences. UC Research Repository. [Link]

-

Isoflavonoids from Erythrina poeppigiana: evaluation of their binding affinity for the estrogen receptor. (2009). PubMed. [Link]

-

Do Isoflavones Exert Estrogen-Like Effects in Women? (2023). SNI Global. [Link]

-

Effect of Soy Isoflavones on Measures of Estrogenicity: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (2024). The Journal of Nutrition. [Link]

Sources

- 1. Exploring the Complex Mechanisms of Isoflavones: From Cell Bioavailability, to Cell Dynamics and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Do Isoflavones Exert Estrogen-Like Effects in Women? [sniglobal.org]

- 3. repository.unar.ac.id [repository.unar.ac.id]

- 4. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]

- 6. liulab-dfci.github.io [liulab-dfci.github.io]

- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modeling binding equilibrium in a competitive estrogen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 14. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. punnettsquare.org [punnettsquare.org]

crystallization techniques for purifying 6,7,3',4'-tetramethoxyisoflavone

Application Note: Optimized Crystallization Strategies for High-Purity Isolation of 6,7,3',4'-Tetramethoxyisoflavone

Introduction

6,7,3',4'-tetramethoxyisoflavone is a highly lipophilic isoflavonoid derivative, often synthesized as a metabolic probe or isolated from Brickellia and Entada species. Unlike its hydroxylated counterparts (e.g., genistein, daidzein), the full methylation of the phenolic groups drastically alters its physicochemical profile, rendering standard aqueous-organic purification methods inefficient.

Achieving >98% purity is critical for biological assays to avoid "off-target" effects caused by synthetic intermediates (e.g., chalcones) or structural isomers. This guide details a self-validating, dual-stage crystallization protocol designed to exploit the specific solubility differentials of the tetramethoxy scaffold.

Physicochemical Profiling & Solubility Logic

Before attempting crystallization, one must understand the "Solubility Landscape." The four methoxy groups eliminate hydrogen-bond donating capacity, making the molecule significantly less soluble in alcohols than hydroxy-isoflavones, but highly soluble in chlorinated solvents.

Table 1: Solubility Profile of 6,7,3',4'-Tetramethoxyisoflavone (25°C)

| Solvent Class | Specific Solvent | Solubility | Role in Protocol |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary Solvent (Dissolution) |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Secondary Solvent (Recrystallization) |

| Polar Protic | Ethanol, Methanol | Low-Moderate (High at boiling) | Recrystallization (Thermal method) |

| Non-Polar | Hexane, Heptane | Negligible | Anti-Solvent (Precipitation) |

| Aqueous | Water, Buffers | Insoluble | Wash Solvent (Salt removal) |

Expert Insight: A common error is attempting to crystallize this molecule from pure methanol. Due to low solubility at room temperature, this often results in rapid, amorphous precipitation rather than controlled crystal growth. A binary solvent system is required.

Strategic Workflow Visualization

The following diagram outlines the decision logic for purifying 6,7,3',4'-tetramethoxyisoflavone based on the purity of the starting crude material.

Figure 1: Decision matrix for purification. Highly impure synthetic crudes require Protocol A (Anti-Solvent) to remove tars before Protocol B (Thermal) refines the crystal lattice.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (The "Cleanup")

Best for: Removing non-polar tars, unreacted reagents, and bulk impurities from synthetic crude.

Materials:

-

Solvent: Dichloromethane (DCM) - HPLC Grade.

-

Anti-Solvent: n-Hexane or n-Heptane.

-

Equipment: Erlenmeyer flask, magnetic stirrer, glass frit filter.

Step-by-Step Methodology:

-

Dissolution: Place 1.0 g of crude solid in a flask. Add DCM dropwise with gentle stirring (approx. 5-10 mL) until the solid just dissolves.

-

Note: If a small amount of dark residue remains insoluble, filter it out immediately. This is likely inorganic salt or polymerized char.

-

-

Nucleation Point: While stirring rapidly at room temperature, add n-Hexane dropwise.

-

Observation: The solution will remain clear initially. Continue adding until a faint, persistent cloudiness (turbidity) appears.

-

-

Supersaturation Control: Add 0.5 mL of DCM to redissolve the cloudiness, returning the solution to clarity.

-

Crystallization: Stop stirring. Add a layer of Hexane (approx. 5 mL) carefully on top of the DCM solution without mixing. Cover with parafilm/foil.

-

Diffusion: Allow the flask to sit undisturbed for 12-24 hours. The hexane will slowly diffuse into the DCM layer, gently forcing the isoflavone out of solution as large prisms or needles.

-

Harvest: Filter the crystals and wash with cold 100% Hexane.

Protocol B: Thermal Recrystallization (The "Polish")

Best for: Final purification to >99% and polymorph control.

Materials:

-

Solvent: Absolute Ethanol (or Acetonitrile for higher solubility).

-

Equipment: Reflux condenser, oil bath/heating block.

Step-by-Step Methodology:

-

Slurry Generation: Suspend the semi-pure crystals from Protocol A in Ethanol (approx. 20 mL per gram).

-

Reflux: Heat the mixture to boiling (78°C).

-

Critical Check: If the solid does not dissolve completely at boiling, add more Ethanol in 1 mL increments. If it still does not dissolve after significant addition, hot-filter the solution to remove insoluble impurities.

-

-

Controlled Cooling: Turn off the heat source and let the flask cool to room temperature slowly on the oil bath (do not remove it). This slow cooling prevents the trapping of impurities inside the crystal lattice.

-

Cold Aging: Once at room temperature, place the flask in a refrigerator (4°C) for 4 hours to maximize yield.

-

Isolation: Filter the white/off-white needles. Wash with ice-cold Ethanol (minimal volume). Dry under vacuum at 40°C.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: The anti-solvent (Hexane) was added too quickly, or the concentration of the solute was too high.

-

Solution: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure material if available. Cool much more slowly.

Issue: Colored Impurities Persist

-

Cause: Chromophores (often yellow/orange from chalcones) are trapped.

-

Solution: Perform a "Carbon Treatment." During Protocol B (Step 2), add 5% w/w Activated Charcoal to the boiling solution. Stir for 5 minutes, then filter while hot through Celite. Proceed to cooling.

Issue: Polymorphism

-

Context: Isoflavones can exist in different crystal forms (polymorphs) which affect solubility and bioavailability.

-

Validation: Analyze the final product using DSC (Differential Scanning Calorimetry). A sharp melting endotherm indicates a pure polymorph. Multiple peaks suggest a mixture.

References

-

Synthesis and Isolation of Methoxylated Isoflavones

-

General Isoflavone Purification Strategies

-

Solubility Data for Polymethoxyflavones

- Title: 5,6,7,5′-Tetramethoxy-3′,4′-methylenedioxyflavone monohydrate (Crystal Structure & Isol

- Source:Acta Crystallographica Section E, 2011.

-

URL:[Link]

- Relevance: although a flavone analog, this paper confirms the crystallization behavior of tetramethoxy-substituted chromen-4-one systems

-

Chemical Properties & Identifiers

- Title: 5,7,3',4'-Tetramethoxyisoflavone (Chemical Structure and Properties).

- Source: PubChem Compound Summary.

-

URL:[Link]

- Relevance: Verification of lipophilicity (XLogP3)

Sources

Application Note: Suzuki-Miyaura Coupling Conditions for Isoflavone Synthesis

[1][2][3]

Executive Summary

Isoflavones (3-phenylchromen-4-ones) are a critical class of secondary metabolites with significant estrogenic, antioxidant, and tyrosine kinase inhibitory activities. Traditional synthesis via the chalcone route (oxidative rearrangement of 2'-hydroxychalcones using Tl(NO3)3 or hypervalent iodine) often suffers from toxic reagents, harsh conditions, and poor regiocontrol.

This Application Note details the Suzuki-Miyaura Cross-Coupling (SMCC) protocol as the superior alternative for constructing the isoflavone core.[1] By coupling 3-halochromones with arylboronic acids, researchers can achieve high modularity and functional group tolerance. This guide provides two validated protocols: a Standard Organic Phase method for robust library generation and a Green Chemistry method utilizing PEG-400 for environmentally sensitive workflows.

Strategic Analysis: The C3-Arylation Pathway

The core challenge in isoflavone synthesis is installing the aryl ring at the electron-deficient C3 position of the chromone scaffold.

Mechanistic Rationale

The 3-halochromone (typically 3-iodochromone or 3-bromochromone) serves as the electrophile. The reaction proceeds via the catalytic cycle depicted below. The oxidative addition of the Pd(0) species into the C3-halogen bond is the rate-determining step for bromides, whereas transmetallation is often rate-determining for iodides.

Visualization: Catalytic Cycle